BOC-DL-Phenylalanine
Overview
Description
BOC-DL-Phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111172. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
BOC-DL-Phenylalanine, also known as Boc-Dl-Phe-Oh, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biological processes. For instance, Kynurenine–oxoglutarate transaminase 1 is involved in the kynurenine pathway of tryptophan degradation, a critical biological pathway in the human body .
Mode of Action
For instance, it has been suggested that this compound may inhibit the activity of certain enzymes, such as carboxypeptidase A, endorphinase, and enkephalinase . This inhibition could enhance endorphin production and diminish pain .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . In addition, it has been suggested that this compound may affect the kynurenine pathway of tryptophan degradation . This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in the human body.
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed in the body .
Result of Action
It has been suggested that high levels of this amino acid may impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the presence of other compounds, such as benzaldehyde or benzyl alcohol . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
BOC-DL-Phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase (PAH), which is primarily a hepatic enzyme that catalyzes the rate-limiting step in the catabolism of phenylalanine . This interaction is crucial for the conversion of phenylalanine to tyrosine, a non-essential amino acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. High levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High levels of phenylalanine have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in animal models .
Metabolic Pathways
This compound is involved in the phenylalanine metabolic pathway . Phenylalanine hydroxylase (PAH) is a key enzyme in this pathway, which converts phenylalanine to tyrosine .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296718 | |
Record name | BOC-DL-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13734-34-4, 1178567-92-4, 4530-18-1 | |
Record name | Boc-phenylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BOC-DL-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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